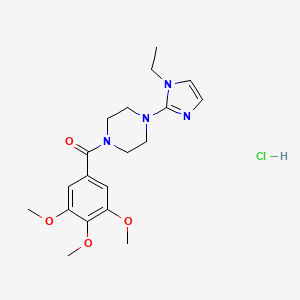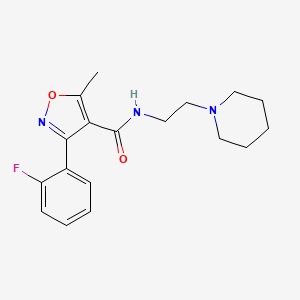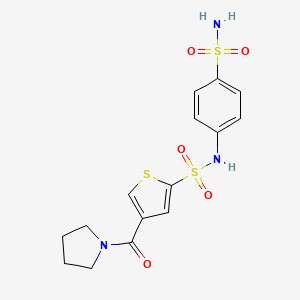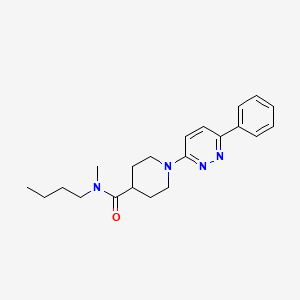
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride
Overview
Description
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride: is a complex organic compound that features an imidazole ring, a piperazine ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and piperazine rings. One common approach is to first synthesize 1-ethyl-1H-imidazole-2-carboxylic acid, which is then reacted with piperazine to form the piperazine-imidazole intermediate. This intermediate is subsequently reacted with 3,4,5-trimethoxybenzoyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents would also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The imidazole ring can be reduced to form imidazolines or other reduced derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Imidazolines and other reduced derivatives.
Substitution: : Substituted piperazines and other derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for treating diseases such as cancer and infections.
Industry: : It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other imidazole and piperazine derivatives, which may have different substituents or functional groups
List of Similar Compounds
Imidazole derivatives: : Various compounds containing the imidazole ring, such as 1-methylimidazole and 2-ethylimidazole.
Piperazine derivatives: : Compounds with the piperazine ring, such as piperazine itself and its various substituted derivatives.
Trimethoxyphenyl derivatives: : Compounds containing the trimethoxyphenyl group, such as trimethoxybenzene and its derivatives.
Properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4.ClH/c1-5-21-7-6-20-19(21)23-10-8-22(9-11-23)18(24)14-12-15(25-2)17(27-4)16(13-14)26-3;/h6-7,12-13H,5,8-11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMODDRIBEUXYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189996-40-4 | |
| Record name | Methanone, [4-(1-ethyl-1H-imidazol-2-yl)-1-piperazinyl](3,4,5-trimethoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189996-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[1-(2-anilino-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-methylbenzamide](/img/structure/B1650633.png)
![2-{6-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N~1~-(1-phenylethyl)acetamide](/img/structure/B1650634.png)
![1-[(3,4-diethoxyphenyl)acetyl]-8',9'-dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1650636.png)

![N-(2-cyanophenyl)-3-[3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1650638.png)
![4-{4-[(2-chlorobenzoyl)amino]phenyl}-3-cyclopropyl-1-(3-methylphenyl)-1H-pyrazol-5-yl acetate](/img/structure/B1650641.png)

![4-{[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-methylbenzamide](/img/structure/B1650644.png)
![N-ethyl-N-(2-ethylphenyl)-4H-thieno[3,2-c]thiochromene-2-carboxamide 5,5-dioxide](/img/structure/B1650646.png)
![3,8-diethyl-N-(2-methoxyphenyl)-1-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1650647.png)
![N-(3-chloro-2-methylphenyl)-3-methyl-1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1650649.png)
![8-methyl-3-piperidin-1-yl-2-(piperidin-1-ylsulfonyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1650650.png)
![2-[6-(5-Ethyl-1,3,4-oxadiazol-2-YL)indol-1-YL]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B1650652.png)
